molecular formula C18H21N5O2 B11396486 4-tert-butyl-N-(5,6-dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide

4-tert-butyl-N-(5,6-dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide

Cat. No.: B11396486
M. Wt: 339.4 g/mol
InChI Key: RIJPEGRVOZLRLO-UHFFFAOYSA-N
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Description

4-TERT-BUTYL-N-{7-HYDROXY-5,6-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}BENZAMIDE is a complex organic compound with a unique structure that includes a triazolopyrimidine core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-TERT-BUTYL-N-{7-HYDROXY-5,6-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the triazolopyrimidine core, followed by the introduction of the tert-butyl and benzamide groups. Common reagents used in these reactions include tert-butyl chloride, benzoyl chloride, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-TERT-BUTYL-N-{7-HYDROXY-5,6-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

4-TERT-BUTYL-N-{7-HYDROXY-5,6-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}BENZAMIDE has several applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-TERT-BUTYL-N-{7-HYDROXY-5,6-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-TERT-BUTYL-N-{7-HYDROXY-5,6-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}BENZAMIDE: shares similarities with other triazolopyrimidine derivatives, such as:

Uniqueness

What sets 4-TERT-BUTYL-N-{7-HYDROXY-5,6-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}BENZAMIDE apart is its specific substitution pattern and the presence of the tert-butyl group, which can influence its biological activity and chemical reactivity. This unique structure may confer distinct properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H21N5O2

Molecular Weight

339.4 g/mol

IUPAC Name

4-tert-butyl-N-(5,6-dimethyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide

InChI

InChI=1S/C18H21N5O2/c1-10-11(2)19-17-21-16(22-23(17)15(10)25)20-14(24)12-6-8-13(9-7-12)18(3,4)5/h6-9H,1-5H3,(H2,19,20,21,22,24)

InChI Key

RIJPEGRVOZLRLO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2N=C(NN2C1=O)NC(=O)C3=CC=C(C=C3)C(C)(C)C)C

Origin of Product

United States

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